molecular formula C16H8Cl2N4 B2379111 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 338976-30-0

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B2379111
CAS RN: 338976-30-0
M. Wt: 327.17
InChI Key: HBCWITFFAVAYSB-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (4CP2PPC) is an organic compound that has been studied for its potential as a drug target. It is a synthetic molecule that has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. 4CP2PPC has also been studied for its potential as a drug target for the treatment of several diseases, including cancer, stroke, and Alzheimer's disease.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has been studied for its potential in antimicrobial and antibacterial applications. Research shows that derivatives of this compound exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. This indicates its potential use in developing new antibacterial agents (Abdelghani, Said, Assy, & Hamid, 2017), (Shehta & Abdel Hamid, 2019).

Anti-Inflammatory Activity

Another significant area of research is the exploration of this compound's anti-inflammatory properties. Derivatives have been synthesized and evaluated for their potential in treating inflammation, which could be beneficial in pharmaceutical development (Patil, Mohite, & Magdum, 2015).

Synthesis of Novel Heterocycles

Researchers have utilized this compound for the synthesis of various novel heterocyclic compounds. These heterocycles have potential applications in medicinal chemistry, particularly due to their structural similarity to biologically active compounds (Dotsenko, Krivokolysko, & Litvinov, 2009), (Doláková, Masojídková, & Holý, 2007).

Study of Molecular Interactions and Properties

Research has also been conducted to understand the molecular interactions and properties of this compound, particularly its behavior in different solutions and temperatures. These studies are crucial for developing applications in chemistry and material science (Gaware, 2021), (Gaware, 2021).

X-ray Crystallographic Analysis

X-ray crystallography has been used to analyze the structural parameters of derivatives, aiding in the understanding of their molecular structure and potential applications in drug design and development (Cho, Hamamoto, Shima, & Taira, 1986).

properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4/c17-11-6-4-10(5-7-11)14-12(9-19)15(18)22-16(21-14)13-3-1-2-8-20-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCWITFFAVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

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